Cyclobutanone
Overview
Description
Cyclobutanone is an organic compound that falls under the category of cyclic ketones. It contains a four-membered cyclic structure, hence the prefix “cyclo”, and a ketone functional group, represented by the “one” suffix. The molecular formula of this compound is C₄H₆O. It is a colorless liquid with a strong, pungent odor and a boiling point of approximately 99.75°C .
Mechanism of Action
Target of Action
Cyclobutanone is an organic compound with the molecular formula (CH2)3CO . It is a four-membered cyclic ketone, also known as a cycloalkanone In photochemical reactions, the primary target of this compound is the molecular system it is introduced to .
Mode of Action
This compound interacts with its targets through photochemical reactions . When excited at 200 nm by a laser pulse, this compound in its second excited electronic state (S2) can follow two pathways for its nonradiative decay :
- A ring-opening in S2 and a subsequent rapid decay to the ground electronic state, where the photoproducts are formed .
- A transfer through a closed-ring conical intersection to S1, where this compound ring opens and then funnels to the ground state .
Biochemical Pathways
The main photoproducts after 2 ps of dynamics are CO + cyclopropane (50%), CO + propene (10%), and ethene and ketene (34%) . These products are formed through the nonradiative decay pathways mentioned above .
Pharmacokinetics
It’s known that this compound is a colorless volatile liquid at room temperature , which suggests it could be absorbed and distributed quickly in an organism. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its photochemical reactions. The photoexcited this compound undergoes nonradiative decay, leading to the formation of various photoproducts . These photoproducts can have various effects depending on the molecular system this compound is introduced to.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photochemical reactions of this compound are triggered by a laser pulse at 200 nm . Therefore, the presence and intensity of light can significantly influence this compound’s action. Additionally, the temperature and pressure conditions can affect the volatility and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cyclobutanone plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often determined by the inherent ring strain of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Cyclobutanone can be synthesized through several methods:
Oxidation of Cyclobutanol: This method involves the oxidation of cyclobutanol using a strong oxidizing agent like chromic acid (H₂CrO₄).
Friedel-Crafts Acylation: This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Degradation of Cyclobutanecarboxylic Acid: The oxidative decarboxylation of cyclobutanecarboxylic acid can also yield this compound.
Lithium-Catalyzed Rearrangement: This method involves the rearrangement of oxaspiropentane, which is formed by epoxidation of methylenecyclopropane.
Chemical Reactions Analysis
Cyclobutanone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form this compound oxime.
Substitution: this compound can undergo nucleophilic substitution reactions, forming various substituted cyclobutanones.
Decomposition: At about 350°C, this compound decomposes into ethylene and ketene.
Scientific Research Applications
Cyclobutanone has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core.
Reaction Mechanism Studies: Due to its reactivity, this compound is employed in the study of reaction mechanisms in physical organic chemistry.
Medicinal Chemistry: Cyclobutane motifs, including this compound, are incorporated into pharmaceuticals to enhance clinical efficacy and improve ADMET properties.
Comparison with Similar Compounds
Cyclobutanone can be compared with other cyclic ketones such as:
Cyclopropanone: A three-membered cyclic ketone that is highly sensitive and less stable than this compound.
Cyclopentanone: A five-membered cyclic ketone that is more stable and less reactive than this compound.
Cyclohexanone: A six-membered cyclic ketone that is commonly used in industrial applications and is more stable than this compound.
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclobutanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSVMDWKBRBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061592 | |
Record name | Cyclobutanone | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanone | |
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Vapor Pressure |
43.0 [mmHg] | |
Record name | Cyclobutanone | |
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CAS No. |
1191-95-3 | |
Record name | Cyclobutanone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |
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Record name | Cyclobutanone | |
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Record name | CYCLOBUTANONE | |
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Record name | Cyclobutanone | |
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Record name | Cyclobutanone | |
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Record name | CYCLOBUTANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclobutanone?
A1: this compound has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []
Q2: What are some key spectroscopic features of this compound?
A2: The far-infrared spectrum of this compound reveals a series of sharp Q branches, suggesting a planar four-membered ring. [, ] NMR studies, particularly 1H and 13C NMR, are valuable for determining the structure and conformation of this compound derivatives. [, ]
Q3: Are cyclobutanones stable under ambient conditions?
A3: While cyclobutanones are generally stable, their reactivity can vary depending on the substituents present. For instance, 2,2-diphenylcyclobutanones exhibit greater stability compared to N-tosyl-azetidin-2-ones, which are prone to isomerization and rearrangement. []
Q4: How can cyclobutanones be synthesized using catalytic methods?
A4: Cyclobutanones can be efficiently synthesized via [2+2] cycloaddition reactions of ketenes with olefins. This reaction is often catalyzed by Lewis acids like boron trifluoride etherate. [, , , ]
Q5: Can cyclobutanones themselves act as intermediates in catalytic reactions?
A5: Yes, cyclobutanones bearing alkoxy substituents at the 3-position can function as 1,4-zwitterionic intermediates. These intermediates react with various unsaturated compounds, including allenylsilanes, to generate valuable six-membered or bridged ring systems. []
Q6: How does the choice of catalyst influence the outcome of reactions involving cyclobutanones?
A6: Different catalysts can lead to distinct products in reactions with cyclobutanones. For example, in the rhodium(I)-catalyzed decarbonylation of cyclobutanones, the choice of ligands significantly impacts the reaction rate and selectivity, yielding either cyclopropanes or alkenes. []
Q7: How is ring-opening of cyclobutanones achieved catalytically?
A7: Transition metal catalysts, particularly palladium and nickel complexes, have shown efficacy in promoting ring-opening reactions of cyclobutanones. These reactions offer valuable routes to diverse molecular scaffolds, often in an enantioselective manner. [, ]
Q8: Have computational methods been employed to study this compound reactions?
A8: Yes, computational chemistry has been instrumental in elucidating the mechanisms of this compound reactions. For instance, DFT calculations have provided insights into the mechanism of chiral phosphoric acid-catalyzed Baeyer-Villiger reactions of cyclobutanones. []
Q9: Can computational studies predict the outcome of this compound photochemistry?
A9: Yes, recent studies have combined trajectory surface hopping with high-level electronic structure calculations (XMS-CASPT2) to predict the photodynamics of this compound upon excitation at 200 nm. These simulations offer valuable insights into the photoproduct distribution and excited-state dynamics. []
Q10: How does the substitution pattern of cyclobutanones influence their reactivity?
A10: Substituents on the this compound ring play a crucial role in dictating reactivity. For instance, bulky substituents at the 3-position of 2,2-dichlorocyclobutanones facilitate cine-rearrangement reactions. [] In [4+2] cycloaddition reactions, the regioselectivity of ring-opening is influenced by the substitution pattern on the this compound ring. []
Q11: Are there this compound derivatives with potential biological activity?
A11: Yes, this compound analogues of β-lactam antibiotics, like penicillin, have been synthesized and investigated for their potential as enzyme inhibitors. These analogues have shown inhibitory activity against β-lactamases and other serine proteases. [, ]
Q12: How can the stability of this compound derivatives be enhanced?
A12: The stability of this compound derivatives can be improved by converting them into more stable functionalities. For example, the reactive carbonyl group in bicyclic α-chlorocyclobutanones can be reduced to the corresponding cyclobutanol, allowing for further functionalization without undesirable side reactions. []
Q13: How are cyclobutanones detected and quantified in complex matrices?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive technique widely employed for the detection and quantification of cyclobutanones, especially 2-alkylcyclobutanones, in irradiated food samples. [, , , ]
Q14: Are there alternative methods for extracting cyclobutanones from food samples?
A14: Yes, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a rapid and efficient alternative to conventional extraction methods for isolating cyclobutanones from irradiated food products. [, ]
Q15: What resources are available for researchers interested in this compound chemistry?
A15: Access to specialized equipment, such as NMR spectrometers, GC/MS systems, and computational chemistry software, is essential for researchers working with cyclobutanones. Collaborations with synthetic chemists, analytical chemists, and computational chemists can significantly enhance research progress.
Q16: What are some significant milestones in the development of this compound chemistry?
A16: The discovery and development of [2+2] cycloaddition reactions involving ketenes and olefins represented a landmark achievement in this compound synthesis. The utilization of dichlorocyclobutanones as versatile intermediates in natural product synthesis, pioneered by researchers like Professor Marc Snapper, has significantly advanced the field. []
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